molecular formula C28H27Cl2N3O B10866007 [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B10866007
M. Wt: 492.4 g/mol
InChI Key: PDAKAOFKIYGTAB-UHFFFAOYSA-N
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Description

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(3-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol: Exhibits anti-inflammatory properties

Uniqueness

Its dual aromatic rings and piperazino group make it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C28H27Cl2N3O

Molecular Weight

492.4 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C28H27Cl2N3O/c1-3-19-7-12-25-24(17-19)26(20-8-10-21(29)11-9-20)27(31(25)2)28(34)33-15-13-32(14-16-33)23-6-4-5-22(30)18-23/h4-12,17-18H,3,13-16H2,1-2H3

InChI Key

PDAKAOFKIYGTAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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